2-Chloro-4-iodonicotinaldehyde
Overview
Description
2-Chloro-4-iodonicotinaldehyde is a halogenated heterocyclic compound with the molecular formula C6H3ClINO It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 4 of the pyridine ring are substituted by chlorine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodonicotinaldehyde typically involves halogenation reactions. One common method includes the iodination of 2-chloronicotinaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 2-chloro-4-iodonicotinalcohol.
Substitution: The halogen atoms in this compound can be substituted by other nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
- Oxidation products include carboxylic acids and aldehyde derivatives.
- Reduction products include alcohols.
- Substitution reactions yield a variety of substituted pyridine derivatives.
Scientific Research Applications
2-Chloro-4-iodonicotinaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-iodonicotinaldehyde involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. For instance, its halogenated structure allows it to interact with DNA or proteins, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 2-Chloro-4-fluoronicotinaldehyde
- 2-Chloro-4-bromonicotinaldehyde
- 2-Chloro-4-iodopyridine-3-carboxaldehyde
Comparison: 2-Chloro-4-iodonicotinaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs. The iodine atom, in particular, enhances its ability to participate in halogen bonding and other interactions, making it a valuable compound in various research applications .
Properties
IUPAC Name |
2-chloro-4-iodopyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZCXONVRBYGHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434610 | |
Record name | 2-Chloro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-90-3 | |
Record name | 2-Chloro-4-iodopyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10434610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4-iodonicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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